

# DEPT-135 vs. APT: A Comparative Guide to NMR Multiplicity Editing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: S 135

Cat. No.: B1680364

[Get Quote](#)

In the realm of nuclear magnetic resonance (NMR) spectroscopy, Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are two widely employed techniques for determining the multiplicity of carbon atoms, an essential step in the structural elucidation of organic molecules. This guide provides a detailed comparison of DEPT-135 and APT, presenting experimental data, detailed protocols, and a logical framework to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical needs.

## At a Glance: DEPT-135 vs. APT

Both DEPT-135 and APT are 1D  $^{13}\text{C}$  NMR experiments that provide information about the number of protons directly attached to a carbon atom by editing the phase of the resulting signals.<sup>[1]</sup> However, they differ fundamentally in their mechanisms and the information they provide. DEPT is a polarization transfer experiment, leveraging the higher sensitivity of protons to enhance the carbon signal.<sup>[2][3]</sup> In contrast, APT is a spin-echo-based method that does not involve polarization transfer.<sup>[1]</sup>

A key distinction lies in the detection of quaternary carbons (carbons with no attached protons). Standard DEPT-135 experiments do not show signals for quaternary carbons, whereas APT spectra display them, typically as negative peaks.<sup>[2][4]</sup> While modifications to the DEPT sequence, such as DEPTQ, can reveal quaternary carbons, the standard DEPT-135 experiment omits them.<sup>[1]</sup>

Another significant difference is the ability to distinguish between methine (CH) and methyl ( $\text{CH}_3$ ) groups. While both appear as positive signals in a DEPT-135 spectrum, a separate DEPT-90 experiment, which only shows CH signals, can be used for unambiguous differentiation.<sup>[2][4]</sup> APT, on the other hand, does not distinguish between CH and  $\text{CH}_3$  groups, as both yield positive signals.<sup>[2]</sup>

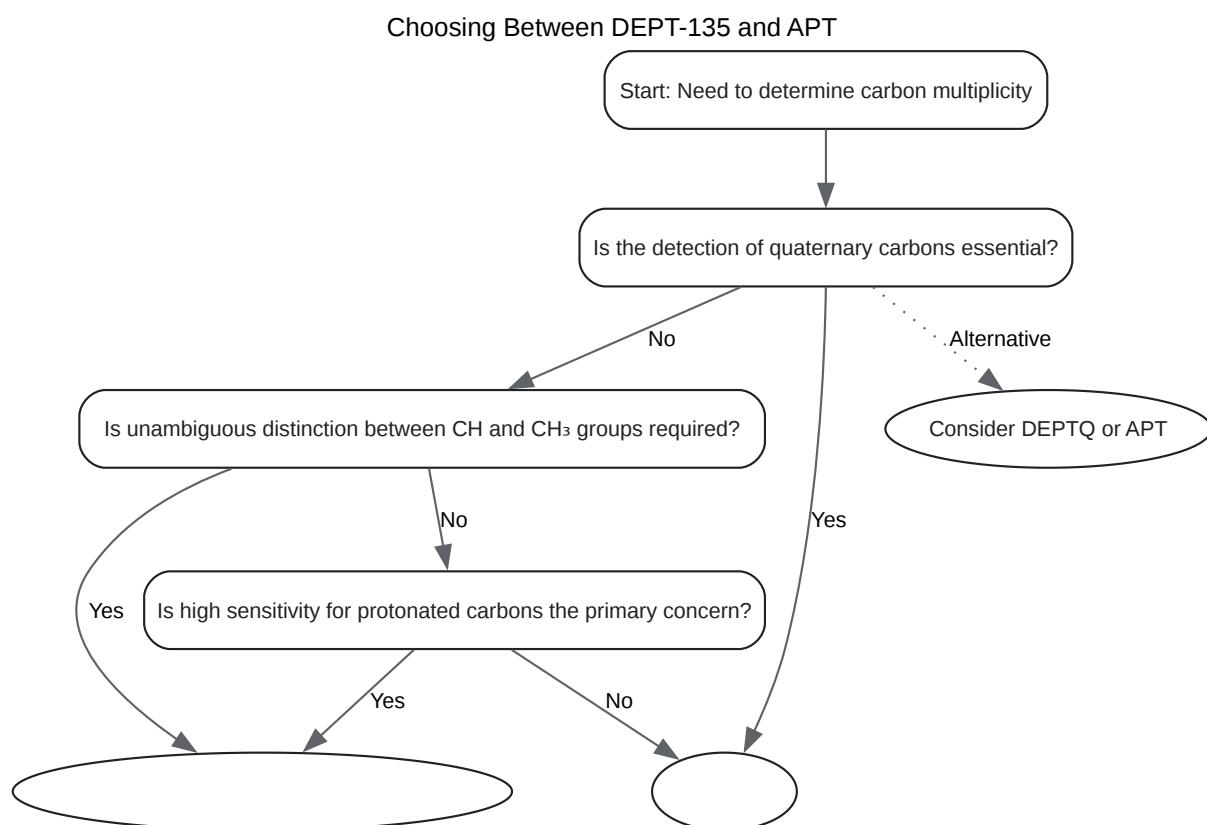
## Quantitative Performance Comparison

The choice between DEPT-135 and APT often hinges on factors such as sensitivity and experimental time. The following table summarizes a quantitative comparison based on experimental data for a standard sample of cholesterol.

Parameter	DEPT-135	APT	Notes
Relative Sensitivity	Higher	Lower	DEPT's polarization transfer mechanism leads to a significant signal enhancement. [1][5] For a sample of menthol, the signal-to-noise ratio in the DEPT-135 spectrum was observed to be higher than in the APT spectrum.[1]
Quaternary Carbon Detection	No (in standard DEPT-135)	Yes	APT displays quaternary carbons (typically as negative peaks), which is a major advantage for complete structural assignment.[2][4]
Distinction of CH vs. CH <sub>3</sub>	Requires additional DEPT-90	No	A separate DEPT-90 experiment is necessary to differentiate CH from CH <sub>3</sub> signals in a DEPT experiment.[2][4]
Typical Experiment Time	Shorter for protonated carbons	Longer for equivalent S/N	For a 43 mg sample of cholesterol, a DEPT-135 experiment required 1.2 minutes, while an APT experiment with a comparable signal-to-noise ratio took 10.3 minutes.[6]

## Deciding Between DEPT-135 and APT

The selection of the appropriate multiplicity editing technique depends on the specific requirements of the analysis. The following decision-making workflow can guide researchers in their choice.



[Click to download full resolution via product page](#)

### Choosing Your Multiplicity Editing Experiment

## Experimental Protocols

The following are generalized experimental protocols for acquiring DEPT-135 and APT spectra on a Bruker spectrometer equipped with TopSpin software. It is important to note that specific parameters may need to be optimized based on the instrument, probe, and sample.

## DEPT-135 Acquisition Protocol

- Sample Preparation: Dissolve the sample in a suitable deuterated solvent.
- Initial Setup:
  - Insert the sample into the magnet.
  - Lock and shim the spectrometer.
  - Acquire a standard  $^{13}\text{C}\{^1\text{H}\}$  spectrum to determine the spectral width and transmitter offset.  
[2]
- Load DEPT-135 Parameter Set:
  - In TopSpin, create a new experiment number.
  - Read the standard Bruker parameter set for a DEPT-135 experiment (e.g., C13DEPT135).  
[7]
- Set Acquisition Parameters:
  - o1p: Set the transmitter frequency offset to the center of the  $^{13}\text{C}$  spectrum.
  - sw: Set the spectral width to encompass all expected carbon signals.
  - ns: Set the number of scans. A lower number of scans is often sufficient for DEPT compared to a standard  $^{13}\text{C}$  experiment due to the sensitivity enhancement.[8]
  - d1: Set the relaxation delay (e.g., 2 seconds).
- Acquire Data:
  - Start the acquisition by typing zg.[7]
- Process Data:
  - Fourier transform the data by typing efp.[7]

- Perform automatic phase correction (apk) and baseline correction (abs).[9]
- In the resulting spectrum, CH and CH<sub>3</sub> signals will be positive, while CH<sub>2</sub> signals will be negative. Quaternary carbons will be absent.[4]

## APT Acquisition Protocol

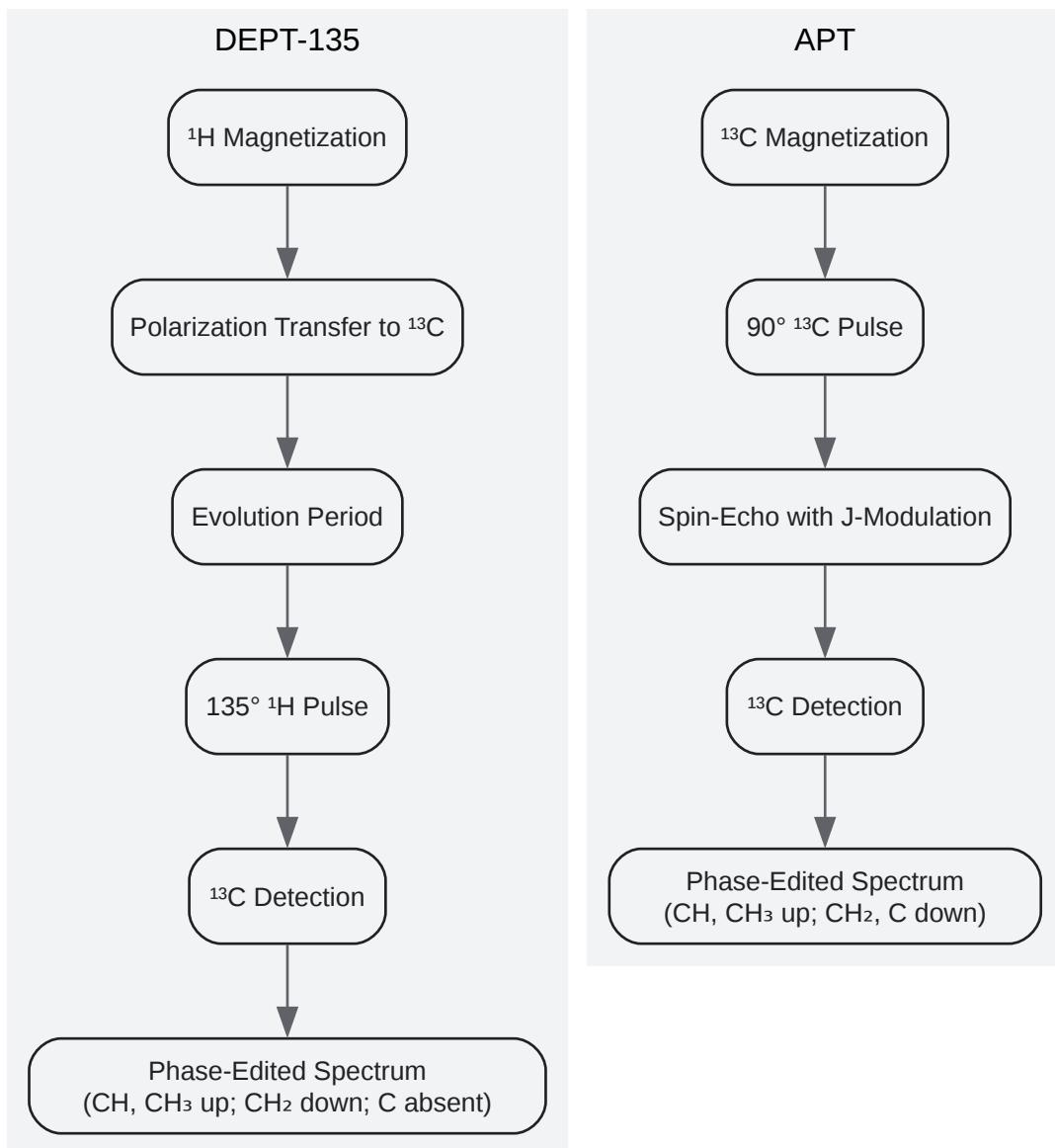
- Sample Preparation: Dissolve the sample in a suitable deuterated solvent.
- Initial Setup:
  - Insert the sample into the magnet.
  - Lock and shim the spectrometer.
  - Acquire a standard <sup>13</sup>C{<sup>1</sup>H} spectrum to determine the spectral width and transmitter offset.
- Load APT Parameter Set:
  - In TopSpin, create a new experiment number.
  - Read the standard Bruker parameter set for an APT experiment (e.g., C13APT).[8]
- Set Acquisition Parameters:
  - o1p: Set the transmitter frequency offset to the center of the <sup>13</sup>C spectrum.
  - sw: Set the spectral width to encompass all expected carbon signals.
  - ns: Set the number of scans. More scans may be required compared to DEPT to achieve a similar signal-to-noise ratio.
  - d1: Set the relaxation delay (e.g., 2 seconds).
  - The delay for J-modulation is typically set to 1/J(CH), where J(CH) is the one-bond carbon-proton coupling constant (an average value of ~145 Hz is often used).[8]
- Acquire Data:

- Start the acquisition by typing zg.[[10](#)]
- Process Data:
  - Fourier transform the data by typing efp.
  - Perform automatic phase correction (apk) and baseline correction.
  - In the resulting spectrum, CH and CH<sub>3</sub> signals will be positive, while CH<sub>2</sub> and quaternary carbon signals will be negative.[\[1\]](#)

## Signaling Pathways and Experimental Workflows

The underlying principles of DEPT and APT can be visualized as distinct "signaling pathways" of magnetization transfer and evolution.

## Conceptual Workflow of DEPT and APT

[Click to download full resolution via product page](#)

## Magnetization Pathways in DEPT and APT

## Conclusion

Both DEPT-135 and APT are powerful tools for determining carbon multiplicity in NMR spectroscopy. DEPT-135 offers superior sensitivity for protonated carbons, making it the preferred choice for dilute samples or when rapid acquisition is crucial. However, its inability to

detect quaternary carbons and the need for an additional DEPT-90 experiment to differentiate CH and  $\text{CH}_3$  groups are notable limitations.

APT, while less sensitive, provides a more comprehensive picture in a single experiment by detecting all carbon types, including quaternary carbons. This makes it a valuable technique for initial structural screening and for molecules where the identification of all carbon atoms is critical. Ultimately, the choice between DEPT-135 and APT should be guided by the specific research question, the nature of the sample, and the available instrument time.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. University of Ottawa NMR Facility Blog: APT vs DEPT-135 [u-of-o-nmr-facility.blogspot.com]
- 2. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 3. DEPT: A tool for  $^{13}\text{C}$  peak assignments — Nanalysis [nanalysis.com]
- 4. numegalabs.com [numegalabs.com]
- 5. Isa.umich.edu [Isa.umich.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- To cite this document: BenchChem. [DEPT-135 vs. APT: A Comparative Guide to NMR Multiplicity Editing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680364#dept-135-vs-apt-for-multiplicity-editing>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)